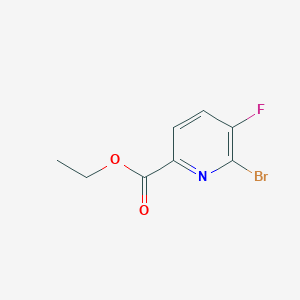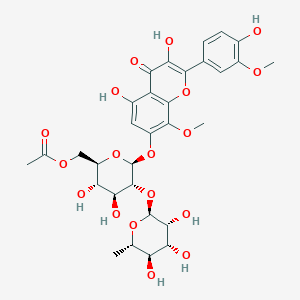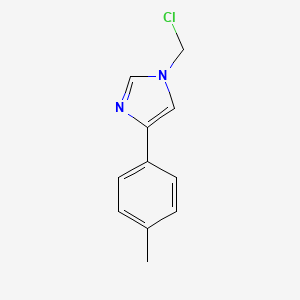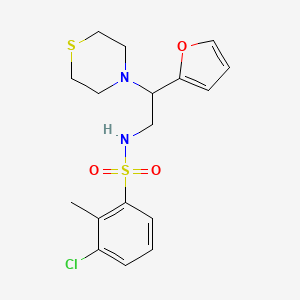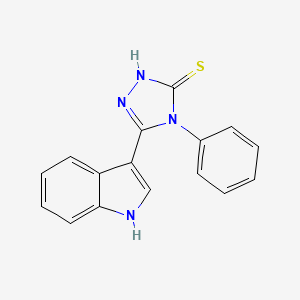
5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of ITZ involves various methods, including cyclization reactions, condensations, and functional group transformations. Researchers have explored both conventional and novel approaches to access this compound. For a detailed understanding, consult relevant literature .
科学的研究の応用
Synthesis and Biological Activity :
- 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives are notable for their biological activity, particularly in drug development. The synthesis process often involves key reagents like pyrrole and indole-3-butanoic acid. These compounds, after synthesis, have been studied for their potential effects on biological targets such as kinases in anaplastic lymphoma, cyclooxygenase-2, and lanosterol-14-α-demethylase through in silico molecular docking studies (Hotsulia, 2019).
Antioxidant and Antimicrobial Properties :
- Some derivatives of this compound have been evaluated for their antioxidant and antimicrobial properties. They showed noteworthy scavenging effects against DPPH and superoxide radicals, as well as lipid peroxidation inhibition effects. Additionally, certain compounds within this class exhibited antimicrobial activity against various test microorganisms (Baytas et al., 2012).
Antimicrobial and Antifungal Evaluation :
- The compounds have also been explored for their antimicrobial activities. Derivatives of this compound synthesized under microwave irradiation exhibited potent antimicrobial properties against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, which suggests their potential in addressing bacterial infections (Shi et al., 2015).
Applications in Cancer Research :
- Research on derivatives of this compound has extended into cancer research, particularly concerning their effects on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids. Certain hydrazone derivatives have shown significant cytotoxicity against human melanoma and other cancer cell lines, making them promising candidates for further investigation in cancer therapy (Šermukšnytė et al., 2022).
Chemical Properties and Reactivity :
- The electronic characteristics and reactivity of these compounds have been a subject of study too. Investigations into their UV absorption spectra in various solvents and the calculation of atomic charges have provided insights into their chemical properties, potentially aiding in predicting their behavior in different chemical reactions (Odyntsova, 2016).
Corrosion Inhibition :
- Additionally, some benzimidazole derivatives of 1,2,4-triazole, similar in structure to this compound, have been investigated for their role as corrosion inhibitors for mild steel in acidic environments, indicating their potential application in industrial processes (Yadav et al., 2013).
作用機序
将来の方向性
: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1–11. Read more : Rani, P., et al. (2020). Anti-inflammatory activities of chalcones of indole against carrageenan-induced edema in albino rats. Future Journal of Pharmaceutical Sciences, 6(1), 1–11. Read more
特性
IUPAC Name |
3-(1H-indol-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c21-16-19-18-15(20(16)11-6-2-1-3-7-11)13-10-17-14-9-5-4-8-12(13)14/h1-10,17H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDZHWGHYSFPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
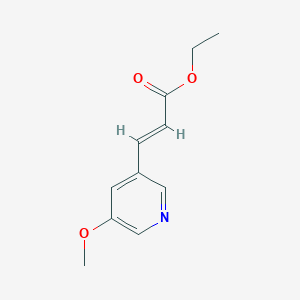
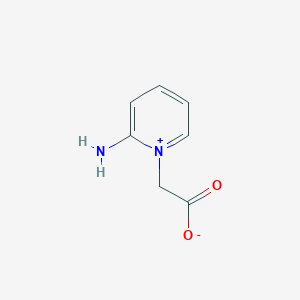

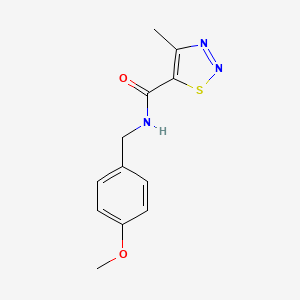
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2737789.png)
![9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![1,3,9-Trimethyl-8-[(2-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2737794.png)
![(Z)-methyl 2-(6-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737799.png)
